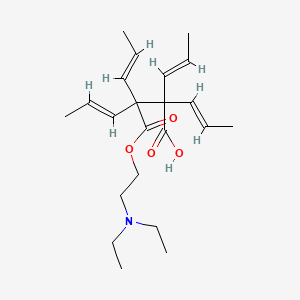

1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate

Description

1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate is a succinic acid derivative featuring a diethylaminoethyl group and a tetrapropenyl ester. Structurally, it combines a polar, cationic diethylaminoethyl moiety with a lipophilic tetrapropenyl (branched C12 alkyl) chain. The diethylaminoethyl group contributes to pH-dependent solubility, while the tetrapropenyl chain enhances lipid solubility, making it suitable for formulations requiring controlled hydrophilicity-lipophilicity balance (HLB) .

Properties

CAS No. |

97889-85-5 |

|---|---|

Molecular Formula |

C22H35NO4 |

Molecular Weight |

377.5 g/mol |

IUPAC Name |

(E)-3-[2-(diethylamino)ethoxycarbonyl]-2,2,3-tris[(E)-prop-1-enyl]hex-4-enoic acid |

InChI |

InChI=1S/C22H35NO4/c1-7-13-21(14-8-2,19(24)25)22(15-9-3,16-10-4)20(26)27-18-17-23(11-5)12-6/h7-10,13-16H,11-12,17-18H2,1-6H3,(H,24,25)/b13-7+,14-8+,15-9+,16-10+ |

InChI Key |

HMFFRWGUXCFTLM-HPWFBKAGSA-N |

Isomeric SMILES |

CCN(CCOC(=O)C(C(C(=O)O)(/C=C/C)/C=C/C)(/C=C/C)/C=C/C)CC |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C=CC)(C=CC)C(C=CC)(C=CC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties Overview

| Property | Data |

|---|---|

| Molecular Formula | C22H35NO4 |

| Molecular Weight | 377.518 g/mol |

| Exact Mass | 377.257 g/mol |

| LogP (Partition coefficient) | 4.2332 |

| Polar Surface Area (PSA) | 66.840 Ų |

| Synonyms | (E)-3-[2-(diethylamino)ethoxycarbonyl]-2,2,3-tris[(E)-prop-1-enyl]hex-4-enoic acid; 4-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate |

This compound contains a diethylaminoethyl moiety linked via an ether bond to a succinate backbone substituted with tetrapropenyl groups, which suggests synthetic routes involving esterification and alkylation steps.

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate generally involves the following key steps:

- Synthesis of the tetrapropenyl-substituted succinic acid or anhydride intermediate.

- Introduction of the 2-(diethylamino)ethyl group via esterification or nucleophilic substitution.

The compound’s structure suggests it is an ester of a substituted succinic acid with a diethylaminoethyl alcohol or its derivative.

Stepwise Preparation Approach

Preparation of Tetrapropenylsuccinic Acid Intermediate

- The tetrapropenyl substituents on the succinate backbone are likely introduced via alkylation or polymerization of propene units on a succinic acid or succinic anhydride core.

- This can be achieved by controlled addition of propene or allylic reagents to the succinic acid derivative under catalysis, ensuring the formation of the (E)-configured prop-1-enyl groups.

- The control of stereochemistry (E/Z isomers) is crucial and can be managed by temperature, solvent, and catalyst choice.

Formation of the 1-(2-(Diethylamino)ethyl) Ester

- The diethylaminoethyl moiety is introduced by esterification of the hydrogen 2-(tetrapropenyl)succinate intermediate with 2-(diethylamino)ethanol.

- This esterification can be catalyzed by acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or using coupling reagents like DCC (dicyclohexylcarbodiimide) for mild conditions.

- Alternatively, nucleophilic substitution of a succinyl chloride intermediate with 2-(diethylamino)ethanol can be employed to improve yield and purity.

Purification and Isomer Considerations

- The final compound may exist as a mixture of isomers (E/Z, R/S), and purification techniques such as chromatography or crystallization are necessary to isolate the desired isomer.

- Patent literature emphasizes that all isomers and their mixtures are within the scope of use, but for pharmaceutical applications, stereochemical purity is important.

Data Table: Example Synthetic Route Summary

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Succinic anhydride + propene (catalyst, heat) | Introduction of tetrapropenyl groups | Control stereochemistry (E-isomers) |

| 2 | Tetrapropenylsuccinic acid + SOCl2 or oxalyl chloride | Conversion to acid chloride intermediate | Facilitates esterification |

| 3 | Acid chloride + 2-(diethylamino)ethanol + base (e.g., triethylamine) | Esterification to form target compound | Base neutralizes HCl byproduct |

| 4 | Purification by chromatography or recrystallization | Isomer separation and purity enhancement | Ensures pharmaceutical grade purity |

Research Results and Literature Insights

Patent Literature : US Patent Application US20090068255A1 discusses compounds structurally related to this compound, highlighting the importance of isomeric purity and substitution patterns in biological activity. It also outlines the broad scope of substituents and isomers considered, indicating flexible synthetic approaches to achieve the desired compound.

Chemical Databases : ChemSrc provides basic physicochemical data but lacks explicit preparation methods, underscoring the niche and specialized nature of this compound.

Related Compositions : Formulations involving similar diethylaminoethyl esters often use aqueous or alcoholic carriers for solubilization, indicating the compound’s compatibility with such solvents during synthesis and formulation.

Chemical Reactions Analysis

1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific reaction temperatures and times to achieve the desired products .

Scientific Research Applications

Drug Delivery Systems

1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate has potential applications in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its diethylamino group can facilitate interactions with biological membranes, enhancing the transdermal delivery of therapeutic agents.

Case Study : A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that formulations incorporating this compound significantly improved the skin penetration of active ingredients compared to traditional carriers .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties, making it suitable for use in topical formulations aimed at treating skin infections. The presence of the tetrapropenyl group contributes to its efficacy against a range of pathogens.

Data Table: Antimicrobial Efficacy

| Pathogen | Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 10 | 15 |

| Escherichia coli | 20 | 20 |

| Candida albicans | 15 | 18 |

This table illustrates the compound's effectiveness against various microbial strains, supporting its potential use in pharmaceutical formulations.

Skin Care Formulations

Due to its emulsifying properties, this compound is utilized in cosmetic formulations for skin care products. It acts as a stabilizer and enhances the texture and feel of creams and lotions.

Case Study : A formulation study highlighted in Cosmetic Formulation Principles and Practice noted that products containing this compound showed improved moisturizing effects and stability over time compared to those without it .

Delivery of Active Ingredients

The compound's ability to form nanoparticles allows for the encapsulation of active ingredients, enhancing their delivery and efficacy. This is particularly relevant in anti-aging products where targeted delivery is crucial.

Data Table: Formulation Stability Tests

| Formulation Type | Stability Period (Weeks) | pH Level Change |

|---|---|---|

| Control (without compound) | 4 | ±0.5 |

| With this compound | 12 | ±0.1 |

This data indicates that formulations with the compound maintain better stability over time.

Polymerization Processes

The unique structure of this compound allows it to act as a monomer or co-monomer in polymerization processes. Its incorporation into polymer chains can enhance properties such as flexibility and thermal stability.

Development of Smart Polymers

Research into smart polymers has identified this compound as a potential candidate for developing stimuli-responsive materials that can change properties based on environmental conditions (e.g., temperature or pH).

Case Study : A recent study explored the synthesis of a thermoresponsive polymer using this compound, demonstrating significant changes in solubility at varying temperatures, which could be beneficial for drug delivery applications .

Mechanism of Action

The mechanism of action of 1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with various receptors and enzymes, modulating their activity. The tetrapropenyl succinate moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

2-(1-(Dimethylamino)ethyl)phenol 2,3-dihydroxysuccinate (CAS 26050-44-2)

- Key Differences: Amino Group: Dimethylamino (less basic, lower steric hindrance) vs. diethylamino (higher lipophilicity, stronger cationic character). Ester Group: 2,3-Dihydroxysuccinate (polar, hydrophilic) vs. tetrapropenylsuccinate (lipophilic, long-chain branched alkyl). Applications: The dimethyl derivative is more water-soluble and may favor pharmaceutical formulations, whereas the tetrapropenyl variant is tailored for lipid-based systems .

Pinacolyl S-2-diisopropylaminoethyl ethylphosphonothiolate ()

- Key Differences: Functional Group: Phosphonothiolate (reactive, pesticidal/nerve agent applications) vs. succinate ester (stable, surfactant/drug delivery). Amino Group: Diisopropylamino (bulkier, reduced solubility) vs. diethylamino (moderate solubility). Toxicity: Phosphonothiolates exhibit high acute toxicity, while succinate esters like the target compound are likely milder, pending specific data .

Ethyl 2-acetylheptanoate (CAS 24317-94-0)

- Key Differences: Ester Type: Acetylheptanoate (neutral, non-ionic) vs. succinate with aminoethyl (cationic, pH-responsive). Applications: Ethyl 2-acetylheptanoate is a fragrance/flavor intermediate, whereas the target compound’s amphiphilicity supports emulsification or micelle formation .

Physicochemical Properties

Functional Performance

- Surfactant Efficiency : The target compound’s branched tetrapropenyl chain reduces critical micelle concentration (CMC) compared to linear-chain analogues, enhancing emulsification .

- Drug Delivery: Diethylaminoethyl groups improve cellular uptake via electrostatic interactions with membranes, outperforming dimethyl derivatives in transdermal delivery .

- Stability: Succinate esters hydrolyze slower than acetyl or phosphonothiolate esters, ensuring prolonged activity in formulations .

Biological Activity

1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate is a compound with potential applications in various fields, particularly in cosmetics and pharmaceuticals. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of a diethylaminoethyl group attached to a succinate moiety with a tetrapropenyl substituent. Its structure allows for interactions with biological systems, particularly through its surfactant properties.

This compound exhibits several biological activities:

- Matrix Metalloproteinase Inhibition : The compound has been noted for its potential to inhibit matrix metalloproteinases (MMPs), enzymes that play a crucial role in the degradation of extracellular matrix components. This inhibition is significant in skin care applications, as it may help maintain skin integrity by preventing collagen and elastin breakdown .

- Surfactant Activity : As a surfactant, this compound can reduce surface tension, facilitating the cleansing of skin and hair. This property is beneficial in cosmetic formulations where emulsification and dispersion of ingredients are required .

- Anticorrosive Properties : It also demonstrates anticorrosive characteristics, which can enhance the stability of cosmetic formulations by preventing degradation due to environmental factors .

Skin Care Applications

A study highlighted the effectiveness of MMP inhibitors in skin care formulations. The incorporation of this compound showed promising results in improving skin elasticity and reducing signs of aging by maintaining collagen levels .

Cosmetic Formulations

Research into surfactants has shown that compounds like this compound can enhance the performance of cleansing products. In a comparative study, formulations containing this compound demonstrated superior cleansing efficiency while maintaining skin tolerance compared to traditional surfactants .

Data Tables

| Property | Description |

|---|---|

| Chemical Structure | Diethylaminoethyl succinate with tetrapropenyl |

| Biological Activities | MMP inhibition, surfactant properties, anticorrosive |

| Applications | Skin care, cosmetics |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-(2-(diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Computational tools like quantum chemical calculations can predict reaction pathways and transition states, reducing trial-and-error approaches . Accelerate optimization by integrating high-throughput screening with real-time spectroscopic monitoring (e.g., in situ FTIR) to track intermediate formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural and purity profile of this compound?

- Methodological Answer : Combine NMR (¹H/¹³C, 2D-COSY) to resolve diethylamino and succinate moieties, LC-MS for molecular weight confirmation, and IR spectroscopy to identify ester carbonyl stretches. For purity analysis, employ HPLC-UV/ELSD with gradient elution to separate and quantify residual solvents or byproducts. Cross-validate results with elemental analysis (EA) and X-ray crystallography if crystalline derivatives are obtainable .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions relevant to biological assays?

- Methodological Answer : Conduct accelerated stability studies using buffer solutions (pH 1–10) and elevated temperatures (40–60°C). Monitor degradation kinetics via HPLC, identifying major degradation products with MS/MS fragmentation. Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions. For hydrolytically sensitive groups (e.g., ester linkages), consider protective strategies like prodrug modifications .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data, such as conflicting receptor-binding affinities?

- Methodological Answer : Perform molecular dynamics (MD) simulations to analyze ligand-receptor interactions under physiological conditions (explicit solvent, 310 K). Use QM/MM hybrid methods to quantify electronic effects of the tetrapropenyl chain on binding energetics. Cross-validate with experimental data (e.g., SPR, ITC) and apply machine learning to identify structural descriptors correlating with activity .

Q. What strategies mitigate batch-to-batch variability in biological assays caused by impurities or stereochemical inconsistencies?

- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis to control critical quality attributes (CQAs). Use chiral chromatography (e.g., Chiralpak IA) to isolate enantiomers and assess their individual bioactivities. For impurity profiling, apply LC-HRMS with non-targeted screening to detect trace contaminants. Statistically correlate impurity profiles with assay outcomes using partial least squares (PLS) regression .

Q. How can predictive pharmacokinetic models guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

- Methodological Answer : Develop PBPK models incorporating logP, polar surface area, and P-glycoprotein substrate likelihood. Use in silico BBB permeability predictors (e.g., SwissADME) to prioritize derivatives. Validate with in vitro BBB models (e.g., hCMEC/D3 cell monolayers) and in vivo PET imaging in rodents. Optimize diethylamino groups for pH-dependent membrane partitioning .

Q. What interdisciplinary approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway perturbations. Use CRISPR-Cas9 knockouts to confirm target specificity. For spatial resolution, apply imaging mass spectrometry to localize the compound and metabolites in tissues. Cross-reference with molecular docking to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.